4-(2,5-dimethylbenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(2,5-dimethylbenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.125928785 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties
- Synthesis and Study of Nonlinear Optical Properties : This study focuses on the synthesis of 4-substituted benzylidene-2-phenyl oxazol-5-ones, including 4-(4-N,N-dimethyl benzylidene)-2-phenyl oxazol-5-(4H)-one, and their nonlinear optical properties using Z-scan techniques. The ultrafast fluorescence decay of these molecules is attributed to electron transfer from dimethyl groups to carbonyl groups (Murthy et al., 2010).
Photophysical and Optical Behavior
- Study on Second-Order Optical Behavior : This paper discusses the absorption wavelengths, absorption coefficients, emission wavelengths, and second-order nonlinear polarization values of oxazole derivatives, providing insights into their photophysical and optical properties (Song et al., 2004).
- Synthesis, Characterization, and Evaluation of Photophysical and Nonlinear Optical Behavior : This research synthesized new oxazol-5-ones and evaluated their third-order nonlinear optical properties. These compounds exhibit excellent optical limiting behavior, particularly with strong electron donor substituents (Murthy et al., 2013).
Chemical Synthesis and Reactions
- Interaction with Methyl 2-Isocyanoacetate : This paper discusses the consecutive reactions of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate and other reactants, leading to previously unknown derivatives (Shablykin et al., 2016).
Synthesis of Derivatives
- Synthesis of Phosphorylated Dehydrotyrosine-Containing Tripeptides : This study highlights the interaction of 4-phosphorylated derivatives of 5-amino-2-aminoalkyl-1,3-oxazole with 4-(4-acetoxybenzylidene)-2-phenyl-1,3-oxazol-5-one to form new 1,3-oxazole derivatives (Lukashuk et al., 2015).
Properties
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-5-8-15(9-6-12)18-20-17(19(21)22-18)11-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWIWOXGGBDBJ-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)C)C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)C)C)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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